molecular formula C8H8BrNaO3S B13181329 Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate

Cat. No.: B13181329
M. Wt: 287.11 g/mol
InChI Key: WYZFCOCDMMWZTH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is a sodium sulfinate salt characterized by a benzene ring substituted with bromo (position 5), methoxy (position 2), and methyl (position 4) groups. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and sulfonation processes. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy, methyl) substituents, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C8H8BrNaO3S

Molecular Weight

287.11 g/mol

IUPAC Name

sodium;5-bromo-2-methoxy-4-methylbenzenesulfinate

InChI

InChI=1S/C8H9BrO3S.Na/c1-5-3-7(12-2)8(13(10)11)4-6(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

WYZFCOCDMMWZTH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)[O-])OC.[Na+]

Origin of Product

United States

Preparation Methods

Starting Material Selection and Substitution Pattern Control

The common approach starts from a suitably substituted benzene derivative such as 2-methoxy-4-methylbenzene or related intermediates. The methyl and methoxy groups are electron-donating, influencing regioselectivity during bromination and sulfonation steps.

Bromination

  • Reagents and Conditions: Bromination is typically performed using bromine or N-bromosuccinimide (NBS) in an inert solvent such as tetrahydrofuran or dichloromethane at low temperatures (0 to 5°C) to control regioselectivity and minimize dibromo by-products.
  • Optimization: Excess NBS can lead to dibromo impurities; thus, the stoichiometry and temperature must be carefully controlled to favor monobromination at the 5-position.
  • Industrial Scale: Continuous flow reactors or batch processes with controlled addition rates of brominating agents improve yield and purity by minimizing side reactions.

Sulfonation and Sulfinate Formation

  • Sulfonation: The brominated intermediate undergoes sulfonation using sulfur dioxide or sulfur trioxide in the presence of oxidizing agents to introduce the sulfonic acid group at position 1 of the benzene ring.
  • Reduction to Sulfinate: The sulfonic acid is then reduced to sulfinic acid, often using sodium sulfite or other reducing agents.
  • Alternative Routes: Some methods involve direct reaction of aryl bromides with sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) to form sodium arylsulfinates in one-pot processes.

Neutralization and Salt Formation

  • The sulfinic acid intermediate is neutralized with sodium hydroxide to yield the sodium sulfinate salt.
  • pH control is critical to prevent hydrolysis or overoxidation.
  • Crystallization or recrystallization from water or polar solvents is used to purify the sodium salt.
Step Reaction Reagents/Conditions Notes
1 Bromination of 2-methoxy-4-methylbenzene N-bromosuccinimide, tetrahydrofuran, 0-5°C Controlled addition to avoid dibromo by-products
2 Sulfonation of 5-bromo-2-methoxy-4-methylbenzene Sulfur dioxide, oxidizing agent Introduces sulfonic acid group at position 1
3 Reduction of sulfonic acid to sulfinic acid Sodium sulfite, aqueous medium Converts sulfonic acid to sulfinic acid
4 Neutralization to sodium salt Sodium hydroxide, pH control Forms sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate
5 Purification Crystallization/recrystallization Ensures high purity and yield
  • Scale-Up: Industrial processes optimize reagent stoichiometry, temperature, and reaction times to maximize yield and minimize impurities.
  • Solvent Recovery: Use of solvents such as dichloromethane is coupled with distillation and recycling to reduce environmental impact.
  • Continuous Flow Techniques: These enable consistent reaction conditions and improved safety during bromination and sulfonation steps.
  • Purification: Filtration, washing, and drying steps are standardized to achieve product stability and purity suitable for further synthetic applications.
  • Studies show that electron-donating groups like methoxy and methyl increase electron density on the aromatic ring, affecting bromination regioselectivity and sulfinate stability.
  • Bromination with NBS is preferred over molecular bromine for better control and fewer side products.
  • Sulfination via sulfur dioxide surrogates offers a milder and more selective pathway to sodium sulfinates compared to classical sulfonation-reduction sequences.
  • Industrial scale syntheses emphasize environmental and cost factors, optimizing solvent use and reaction efficiency.
Method Starting Material Key Reagents Advantages Limitations
Classical Sulfonation-Reduction 5-bromo-2-methoxy-4-methylbenzene Sulfur dioxide, oxidant, sodium sulfite Established, scalable Multiple steps, potential overoxidation
Direct Sulfination via SO2 Surrogates Aryl bromide derivatives DABSO, organometallic reagents One-pot, selective Requires organometallic intermediates
Bromination with NBS 2-methoxy-4-methylbenzene N-bromosuccinimide, THF Controlled, fewer by-products Requires temperature control
Industrial Continuous Flow Same as above Automated reagent addition, solvent recovery High yield, reproducible Equipment investment

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include interactions with nucleophilic sites on target molecules, leading to the formation of sulfonated products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analog identified is Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate (CAS: 1852419-43-2, molecular formula: C₈H₆BrNaO₄S) . Below is a detailed comparison:

Table 1: Structural and Inferred Property Comparison

Property Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate
Molecular Formula C₈H₉BrNaO₃S C₈H₆BrNaO₄S
Molecular Weight ~288 g/mol* 301.09 g/mol
Substituents - Br (position 5) - Br (position 2)
- OCH₃ (position 2) - COOCH₃ (position 5)
- CH₃ (position 4)
Key Functional Groups Sulfinate (SO₂⁻Na⁺), bromo, methoxy, methyl Sulfinate (SO₂⁻Na⁺), bromo, methoxycarbonyl
Electronic Effects Mixed (electron-withdrawing Br + electron-donating CH₃/OCH₃) Dominantly electron-withdrawing (Br, COOCH₃)
Predicted Solubility Moderate water solubility (enhanced by Na⁺) Higher polarity due to COOCH₃ may increase solubility
Reactivity Likely less reactive toward electrophiles due to electron-donating groups More reactive at sulfinate site due to electron-withdrawing COOCH₃
Synthetic Utility Suitable for alkylation or coupling reactions requiring steric bulk Useful for carboxylate functionalization or hydrolysis

*Calculated based on molecular formula; experimental data unavailable in evidence.

Key Differences and Implications:

In contrast, the methoxycarbonyl group in the analog is strongly electron-withdrawing, activating the sulfinate group for electrophilic substitution or cross-coupling .

Molecular Weight and Polarity :

  • The analog’s higher molecular weight (301.09 vs. ~288 g/mol) and additional oxygen atom (from COOCH₃) suggest greater polarity, which may enhance solubility in polar solvents compared to the target compound.

The analog’s methoxycarbonyl group offers a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .

Methodological Considerations

  • Computational Tools: Programs like Multiwfn () enable analysis of electrostatic potentials and bond orders, predicting reactivity differences between analogs .
  • Crystallography : Software such as SHELXL () could resolve structural details (e.g., bond lengths, angles) if crystallographic data were available .

Biological Activity

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound possesses a sulfonate group which enhances its solubility and bioavailability, making it an attractive candidate for further investigation in drug development. The presence of bromine and methoxy groups on the benzene ring contributes to its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Binding : Its structure allows for potential interactions with specific receptors, influencing signal transduction processes in cells.
  • Cytotoxic Effects : Studies indicate that similar compounds exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anti-tumor properties.

In Vitro Studies

Research has shown that sodium sulfinates can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human tumor cells at nanomolar concentrations while maintaining low toxicity to normal cells. This suggests a favorable therapeutic index for this compound.

Table 1: Cytotoxicity of Sulfonate Compounds Against Cancer Cell Lines

Compound NameIC50 (nM)Cell Line Tested
This compoundTBDA549 (lung cancer)
Styryl benzyl sulfone50DU145 (prostate cancer)
Benzyl sulfonamide100K562 (leukemia)

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

There is emerging evidence that sodium sulfinates exhibit antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.

Case Studies

One notable study focused on the synthesis and biological evaluation of various sulfonate compounds, including this compound. The results indicated that these compounds could inhibit the growth of resistant bacterial strains, highlighting their importance in addressing antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.